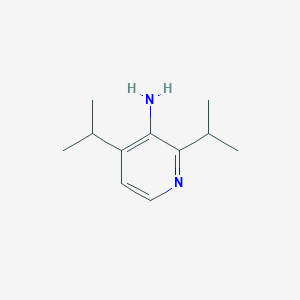

2,4-Bis(propan-2-yl)pyridin-3-amine

描述

Structure

3D Structure

属性

IUPAC Name |

2,4-di(propan-2-yl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-7(2)9-5-6-13-11(8(3)4)10(9)12/h5-8H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPZLGUFXBSUFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=NC=C1)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Bis Propan 2 Yl Pyridin 3 Amine

Retrosynthetic Analysis and Precursor Design

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For 2,4-Bis(propan-2-yl)pyridin-3-amine, a primary disconnection can be made at the C-N and C-C bonds of the pyridine (B92270) ring, suggesting precursors that can be assembled to form the desired structure.

A logical retrosynthetic approach would involve disconnecting the bonds around the nitrogen atom and the bonds forming the pyridine ring. This could lead to several potential synthetic pathways. One common strategy involves the disconnection of the C-C and C-N bonds of the pyridine ring, which points towards multi-component reactions where simpler acyclic precursors combine to form the heterocyclic system. researchgate.net For instance, the target molecule can be retrosynthetically disconnected into synthons representing an enamine, a dicarbonyl compound, and an ammonia (B1221849) source, which are common starting points for pyridine synthesis. amazonaws.com

The key precursors for the synthesis of this compound would logically be compounds that can provide the isopropyl groups at positions 2 and 4, and the amine group at position 3. Potential precursors could include:

3-amino-2,4-diisopropyl-5-oxohexanoic acid

A suitable β-ketoester and an enamine bearing isopropyl groups.

Pre-functionalized pyridines that can undergo further modification.

Direct Synthesis Approaches to the Pyridine Core

The direct construction of the pyridine ring is a highly efficient method for synthesizing substituted pyridines. Several classical and modern synthetic methods can be adapted for the synthesis of this compound.

Cycloaddition reactions are powerful tools for the formation of cyclic compounds, including pyridines. rsc.org

Hantzsch Pyridine Synthesis : This is a classic multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org The initial product is a dihydropyridine, which is then oxidized to the corresponding pyridine. wikipedia.org For the target molecule, this would involve a β-ketoester and an aldehyde bearing isopropyl groups. While effective, this method can have drawbacks such as harsh reaction conditions and long reaction times. wikipedia.org

Diels-Alder Reactions : The hetero-Diels-Alder reaction, involving the [4+2] cycloaddition of an azadiene with a suitable dienophile, is another viable route to pyridine rings. rsc.orgacsgcipr.org Inverse electron demand Diels-Alder reactions, where an electron-poor diene reacts with an electron-rich dienophile, are particularly successful for synthesizing pyridines. acsgcipr.org For instance, a 1,2,4-triazine (B1199460) can react with an enamine to form a pyridine after the extrusion of a small molecule. acsgcipr.org Thiazoles can also undergo cycloaddition reactions with alkynes to yield pyridines after the extrusion of sulfur. wikipedia.org

Multi-component reactions (MCRs) are highly efficient, atom-economical processes that allow for the synthesis of complex molecules in a single step from three or more starting materials. bohrium.comrsc.org They are a cornerstone of green chemistry and are widely used for the synthesis of substituted pyridines. bohrium.com

Various MCRs have been developed for pyridine synthesis, often catalyzed by metals or conducted under metal-free conditions. bohrium.com These reactions typically involve the condensation of carbonyl compounds, active methylene (B1212753) compounds, and an ammonia source. rsc.orgtaylorfrancis.com For the synthesis of this compound, an MCR could involve the reaction of a β-diketone with isopropyl groups, an active methylene nitrile, and an ammonia source. The use of heterogeneous catalysts, such as hydrotalcite, has been shown to be effective and allows for easy catalyst recycling. growingscience.com

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Three-Component | Ketoxime acetates, aldehydes, activated methylene compounds | Copper(I) bromide | Polysubstituted pyridines tandfonline.com |

| Four-Component | 1,3-Dicarbonyl compounds, aromatic aldehydes, malononitrile, alcohol | NaOH | Functionalized pyridines rsc.org |

| Three-Component | Aldehydes, malononitrile, thiophenol | Mg-Al hydrotalcite | Highly substituted pyridines growingscience.com |

| Four-Component | Ketone, aldehyde, malononitrile, ammonium acetate | Copper nanoparticles on charcoal | 2-Amino-3-cyanopyridine derivatives researchgate.net |

Condensation reactions are a fundamental method for the synthesis of pyridines, often involving the reaction of carbonyl compounds with amines. beilstein-journals.org

A well-established method for preparing 3-aminopyridine (B143674) involves the Hofmann rearrangement of nicotinamide (B372718) with sodium hypobromite. wikipedia.orgorgsyn.org This approach, however, starts from a pre-formed pyridine ring. For a de novo synthesis, a condensation approach could involve the reaction of a 1,5-dicarbonyl compound with ammonia, followed by oxidation. The specific substitution pattern of this compound would require a custom-synthesized dicarbonyl precursor.

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved selectivity. bohrium.comconicet.gov.ar

Metal-Catalyzed Synthesis : Transition metals like copper, palladium, and rhodium are widely used to catalyze the synthesis of pyridines. tandfonline.combeilstein-journals.org Copper-catalyzed three-component tandem cyclizations have proven to be an efficient method for constructing highly functionalized pyridines. tandfonline.com These reactions often proceed under relatively mild conditions and can tolerate a variety of functional groups.

Organocatalysis : Organocatalysts, which are small organic molecules, offer a metal-free alternative for pyridine synthesis. conicet.gov.ar For example, Wells-Dawson heteropolyacids have been used as catalysts in Hantzsch-like multi-component condensation reactions to produce functionalized pyridines under solvent-free conditions. conicet.gov.ar

Functionalization and Derivatization of Pre-existing Pyridine Scaffolds

An alternative to de novo synthesis is the functionalization of a pre-existing pyridine ring. This approach is particularly useful for late-stage modification of complex molecules. acs.org

The introduction of alkyl groups onto a pyridine ring can be achieved through various methods, including C-H activation and cross-coupling reactions. beilstein-journals.orgnih.gov Metal-catalyzed C-H alkylation is a powerful strategy for forming C-C bonds directly on the pyridine ring. beilstein-journals.org For instance, a rhodium-aluminum heterobimetallic catalyst has been used for the selective ortho-C-H monoalkylation of pyridines. nih.gov The sequential installation of two different alkyl groups onto a pyridine scaffold has also been demonstrated, offering a versatile tool for creating complex substitution patterns. acs.org

Amination Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a cornerstone for the synthesis of aryl amines and are highly applicable here. wikipedia.orglibretexts.org This methodology involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. For the synthesis of the target compound, a plausible precursor would be 3-halo-2,4-bis(propan-2-yl)pyridine.

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through several key steps numberanalytics.comyoutube.com:

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.

Association and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

Given the steric hindrance of the 2,4-diisopropyl-substituted pyridine ring, the choice of catalyst, ligand, and base is critical. acs.org Alternatives to palladium, such as copper-catalyzed C-N coupling reactions (Ullmann reaction), can also be employed, often requiring specific ligands like diamines, amino acids, or oxalic diamides to facilitate the transformation, especially in challenging cases. nih.govtandfonline.com

Alkylation/Isopropylation Strategies

An alternative synthetic approach involves constructing the di-isopropyl pyridine skeleton first, followed by the introduction of the amine group. The introduction of alkyl groups onto a pyridine ring can be challenging. Friedel-Crafts-type reactions are generally not effective on the electron-deficient pyridine ring.

A more viable strategy could involve the use of organometallic reagents. For instance, a dihalopyridine could undergo sequential or directed cross-coupling reactions with an isopropyl Grignard or organozinc reagent. Another potential route is the Minisci reaction, which involves the radical alkylation of protonated heteroaromatics.

Conversely, one could start with an aminopyridine and attempt to introduce the isopropyl groups. However, direct alkylation of aminopyridines is often complicated by competing reactions at the exocyclic amine nitrogen versus the ring nitrogen. publish.csiro.aunih.gov The pyridine ring nitrogen is typically more nucleophilic, leading to the formation of pyridinium (B92312) salts. nih.gov Protecting the amino group, for example as a Boc-carbamate, can allow for directed alkylation of the pyridine ring before deprotection. nih.gov

Optimization of Reaction Conditions

The successful synthesis of a sterically demanding molecule like this compound hinges on the meticulous optimization of reaction parameters.

Solvent Effects and Reaction Kinetics

The choice of solvent significantly impacts the rate, yield, and selectivity of cross-coupling reactions like the Buchwald-Hartwig amination. numberanalytics.comdtu.dk Aprotic solvents are commonly used.

Polar Aprotic Solvents: Solvents like DMF or THF are frequently used as they can facilitate the crucial transmetalation step in the catalytic cycle. numberanalytics.com

Nonpolar Aprotic Solvents: Hydrocarbon solvents such as toluene (B28343) and xylene are also widely employed and can be advantageous in some systems. acsgcipr.orgacs.org In a study on the amination of p-bromotoluene with piperazine, m-xylene (B151644) was found to be the most appropriate solvent, providing the best selectivity towards the desired product and minimizing side reactions. dtu.dkacs.org

Inhibitory Solvents: Certain solvents, including chlorinated hydrocarbons, acetonitrile, and pyridine itself, can bind to the palladium catalyst and inhibit the reaction, and thus should generally be avoided. wuxiapptec.com

The reaction kinetics are influenced by temperature, with elevated temperatures generally increasing the reaction rate. However, this must be balanced against potential catalyst degradation or an increase in side product formation. numberanalytics.com

Catalyst Systems and Ligand Design

The development of sophisticated catalyst systems has been paramount in overcoming the challenges posed by sterically hindered substrates.

Palladium Catalysts: For Buchwald-Hartwig amination, the ligand coordinated to the palladium center is crucial. For hindered substrates, bulky and electron-rich phosphine (B1218219) ligands are required to promote the key steps of oxidative addition and reductive elimination. wikipedia.orgnumberanalytics.com

| Ligand Family | Example Ligands | Typical Application |

| Biaryl Phosphines | XPhos, BrettPhos | General purpose for challenging substrates, including aryl chlorides and primary amines. numberanalytics.comacs.org |

| Ferrocene-Based | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Effective for primary amines and allows for efficient coupling. wikipedia.org |

| Specialized Ligands | DMAPF (1,1'-bis[bis(dimethylamino)phosphino]ferrocene) | Developed for inverting chemoselectivity in multiply halogenated pyridines. nih.govacs.org |

| N-Heterocyclic Carbenes (NHCs) | ANIPE | Used in nickel-catalyzed arylation of bulky amines. rsc.org |

Nickel and Copper Catalysts: Nickel catalysis, often employing N-heterocyclic carbene (NHC) ligands, has emerged as a cost-effective alternative for C-N coupling, showing unique reactivity with aryl chlorides and phenol (B47542) derivatives. rsc.org Copper catalysis, a more classical approach, has seen a resurgence with the development of new ligands, such as pyrrole-ol based structures, that can facilitate the coupling of very hindered partners. nih.gov

Yield Enhancement and Purity Control

Maximizing yield and ensuring high purity are central to the practical synthesis of the target compound. This is achieved through systematic optimization and careful purification.

Key Optimization Parameters:

Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common. numberanalytics.comwuxiapptec.com For substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be used to improve functional group tolerance. wuxiapptec.com

Catalyst Loading: While catalyst loadings are typically low (e.g., 1-2 mol%), they may need to be increased for particularly challenging or hindered substrates. libretexts.org

Reaction Time and Temperature: These parameters must be optimized to ensure the reaction goes to completion while minimizing the formation of impurities from side reactions or decomposition.

Purification: Following the reaction, purification is essential to isolate the product. Standard laboratory techniques are employed:

Extraction: To remove inorganic salts and water-soluble impurities.

Column Chromatography: Silica gel chromatography is a powerful method for separating the desired product from unreacted starting materials, catalyst residues, and organic byproducts. nih.gov

Recrystallization: If the product is a solid, recrystallization can be an effective final step to achieve high purity.

Green Chemistry Principles in Synthesis

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact and improve sustainability. ijarsct.co.in

Core Green Chemistry Principles in Pyridine Synthesis:

Prevention: Designing syntheses to prevent waste is preferable to treating waste after it has been created. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions like the Buchwald-Hartwig amination are inherently more atom-economical than stoichiometric reactions.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. rsc.org The use of palladium, nickel, or copper catalysts reduces the amount of waste generated compared to older, stoichiometric methods.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. acsgcipr.org While solvents like toluene and dioxane are common, research is ongoing into using water, ionic liquids, or deep eutectic solvents for cross-coupling reactions. ijarsct.co.inbohrium.com Some protocols have even been developed to run solvent-free. acsgcipr.org

Energy Efficiency: Energy requirements should be minimized. Microwave-assisted synthesis has been shown to significantly reduce reaction times and energy consumption in the preparation of pyridine derivatives. ijarsct.co.innih.govacs.org Reactions that can be run at ambient temperature are also preferred.

By integrating these principles, such as using a highly efficient, low-loading catalyst system in a recyclable, non-hazardous solvent, the synthesis of this compound can be made more environmentally benign.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 2,4-Bis(propan-2-yl)pyridin-3-amine by mapping the chemical environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁵N.

High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N) for Positional Assignment and Connectivity

High-resolution one-dimensional NMR spectra are fundamental for the initial structural assessment, offering information on the number and types of chemically distinct nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons, the isopropyl methine protons, the isopropyl methyl protons, and the amine protons. The aromatic region would feature two doublets corresponding to the protons at the C-5 and C-6 positions of the pyridine (B92270) ring, with their specific chemical shifts influenced by the electronic effects of the amino and isopropyl substituents. The isopropyl groups, being diastereotopic due to the chiral environment created by the substituted pyridine ring, are expected to show complex splitting patterns. The methine protons would appear as septets, each coupled to six equivalent methyl protons. The methyl protons would, in turn, appear as doublets. The amine (NH₂) protons would likely present as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. pressbooks.pub

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, twelve distinct signals are expected. The chemical shifts of the pyridine ring carbons are particularly informative, with the positions of C-2, C-3, and C-4 being significantly affected by the attached isopropyl and amino groups. The carbons of the two isopropyl groups will also exhibit distinct signals. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be employed to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the aliphatic carbon signals. libretexts.org The typical chemical shift ranges for carbons in similar environments suggest that the aromatic carbons will resonate between 110-160 ppm, while the aliphatic carbons will appear in the 20-40 ppm range. organicchemistrydata.org

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can directly probe the nitrogen atoms. Two signals would be expected: one for the pyridine nitrogen and another for the exocyclic amino group. The chemical shifts would provide valuable information about the electronic environment and hybridization of the nitrogen atoms.

Predicted ¹H and ¹³C NMR Data:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-5 | ~7.0-7.5 (d) | - |

| H-6 | ~8.0-8.5 (d) | - |

| CH (C-2 isopropyl) | ~3.0-3.5 (sept) | ~30-35 |

| CH₃ (C-2 isopropyl) | ~1.2-1.4 (d) | ~22-25 |

| CH (C-4 isopropyl) | ~3.0-3.5 (sept) | ~30-35 |

| CH₃ (C-4 isopropyl) | ~1.2-1.4 (d) | ~22-25 |

| NH₂ | Broad singlet | - |

| C-2 | - | ~155-160 |

| C-3 | - | ~130-135 |

| C-4 | - | ~145-150 |

| C-5 | - | ~120-125 |

| C-6 | - | ~145-150 |

Note: These are estimated values based on analogous structures and general NMR principles. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structural and Stereochemical Elucidation

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the C-5 and C-6 aromatic protons, confirming their adjacency. It would also display strong cross-peaks between the methine and methyl protons within each isopropyl group. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms. github.io It is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the aromatic proton signals would correlate to their corresponding aromatic carbon signals, and the isopropyl methine and methyl proton signals would correlate to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. youtube.com Key HMBC correlations would include those between the C-2 isopropyl protons and the C-2 and C-3 carbons of the pyridine ring, and between the C-4 isopropyl protons and the C-3, C-4, and C-5 carbons. Correlations from the amino protons to C-2 and C-3 would definitively place the amino group at the C-3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is essential for determining stereochemistry and conformation. ipb.pt In this compound, NOESY can reveal through-space interactions between the protons of the isopropyl groups and the neighboring protons on the pyridine ring, as well as with the amino group protons. spbu.ruacs.org This can help to establish the preferred orientation of the isopropyl groups relative to the pyridine ring.

Variable Temperature NMR Studies for Conformational Dynamics

The rotation of the two bulky isopropyl groups in this compound may be hindered, potentially leading to the existence of different conformers at room temperature. Variable temperature (VT) NMR studies can provide insights into these dynamic processes. acs.org By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for the different conformers. As the temperature increases, the rate of rotation increases, leading to coalescence of these signals into a single, averaged signal. lifesciencesite.comresearchgate.net Analysis of the coalescence temperature and line shapes can be used to determine the energy barriers for the rotational processes. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound, as it can distinguish between molecules with the same nominal mass but different elemental compositions. For this compound, with a chemical formula of C₁₂H₂₀N₂, the expected exact mass of the molecular ion [M]⁺• can be calculated. ijpsm.comrsc.org This experimental value would then be compared to the theoretical exact mass to confirm the elemental composition.

Expected HRMS Data:

| Ion | Formula | Calculated m/z |

| [M]⁺• | C₁₂H₂₀N₂ | 192.1626 |

| [M+H]⁺ | C₁₂H₂₁N₂ | 193.1705 |

Fragmentation Pathway Analysis by Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) and the analysis of the resulting product ions. This provides detailed structural information by revealing the characteristic fragmentation pathways of the molecule. For this compound, the fragmentation is expected to be dominated by cleavages alpha to the nitrogen atoms and within the isopropyl groups. future4200.comlibretexts.org

A primary fragmentation pathway for amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu In this case, the loss of a methyl radical (•CH₃) from one of the isopropyl groups would be a likely initial fragmentation step, leading to a stable iminium ion. Subsequent fragmentations could involve the loss of propene or other small neutral molecules. Analysis of the masses of the fragment ions allows for the reconstruction of the molecular structure and confirms the connectivity of the atoms.

Vibrational Spectroscopy (IR, Raman) for Diagnostic Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule. These methods measure the vibrational frequencies of chemical bonds, which are characteristic of the bond type and its molecular environment.

For this compound, IR and Raman spectroscopy would be expected to reveal characteristic bands for the N-H stretches of the amine group, C-H stretches of the isopropyl and pyridine ring moieties, C=C and C=N stretching vibrations within the aromatic ring, and various bending vibrations.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The primary amino group (NH₂) would typically exhibit two distinct stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching modes. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the isopropyl groups would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are anticipated in the 1600-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. Aromatic ring vibrations often produce strong Raman signals. The symmetric "ring breathing" vibration of the pyridine ring would be a particularly characteristic and intense band. While N-H stretching bands are typically weak in Raman spectra, the C-H and C-C stretching vibrations of the isopropyl groups would be readily observable.

Interactive Table 1: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |

| Amine (N-H) | 3450 - 3350 | Weak | Asymmetric Stretch |

| Amine (N-H) | 3350 - 3250 | Weak | Symmetric Stretch |

| Aromatic C-H | 3100 - 3000 | Moderate | Stretch |

| Aliphatic C-H | 2980 - 2850 | Strong | Stretch |

| Pyridine Ring (C=C, C=N) | 1620 - 1580 | Strong | Stretch |

| Pyridine Ring (C=C, C=N) | 1580 - 1450 | Strong | Stretch |

| Amine (N-H) | 1650 - 1580 | Weak | Scissoring (Bend) |

| Aliphatic C-H | 1470 - 1430 | Moderate | Bend |

| Pyridine Ring | ~1000 | Strong | Ring Breathing |

X-ray Crystallography for Solid-State Structure Determination

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure.

Analysis of the diffraction data would yield the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the set of symmetry operations that describe the crystal). Subsequent structure solution and refinement would provide the precise coordinates of each atom in the molecule. This would allow for the unambiguous determination of:

Bond lengths: The distances between adjacent atoms, such as the C-N bonds of the amine and pyridine ring, and the C-C bonds within the isopropyl groups.

Bond angles: The angles formed by three connected atoms, defining the geometry around each atom.

For this compound, which is chiral if the conformation is fixed in a non-superimposable mirror image form, single-crystal X-ray diffraction could determine the absolute configuration if a suitable heavy atom is present or if anomalous dispersion effects can be measured accurately.

Interactive Table 2: Hypothetical Single Crystal X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | A frequently observed space group. |

| a (Å) | 10.5 | Unit cell dimension. |

| b (Å) | 8.2 | Unit cell dimension. |

| c (Å) | 15.1 | Unit cell dimension. |

| β (°) | 95.5 | Angle of the unit cell. |

| Volume (ų) | 1290 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Density (calculated) (g/cm³) | 1.05 | Calculated density of the crystal. |

The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular forces. For this compound, the primary intermolecular interaction would be hydrogen bonding involving the amine group. The hydrogen atoms of the NH₂ group can act as hydrogen bond donors, while the lone pair of electrons on the nitrogen atom of the pyridine ring and the amine nitrogen can act as hydrogen bond acceptors.

Theoretical and Computational Investigations

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) serves as a powerful tool to model the electronic structure and properties of 2,4-bis(propan-2-yl)pyridin-3-amine.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are utilized to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. The electronic structure of the molecule, describing the distribution and energy of its electrons, is also elucidated through these computational methods. tandfonline.comresearchgate.net Studies on related pyridine (B92270) derivatives have demonstrated the utility of DFT in understanding their structural and electronic properties. acs.org

Prediction of Spectroscopic Properties (NMR chemical shifts, IR frequencies)

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for validation.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is employed to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). acs.org These theoretical predictions are valuable for assigning the signals in experimental NMR spectra. nih.govresearchgate.netipb.pt

Below is a table showcasing theoretically predicted spectroscopic data for a related compound, illustrating the type of information obtained from these calculations.

| Parameter | Calculated Value |

| ¹H NMR Shift (ppm) | Data not available for this specific compound |

| ¹³C NMR Shift (ppm) | Data not available for this specific compound |

| IR Frequency (cm⁻¹) | Data not available for this specific compound |

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.govresearchgate.net It helps in predicting the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. dntb.gov.uatandfonline.com The MEP is color-coded, where red indicates regions of high electron density (nucleophilic sites) and blue represents regions of low electron density (electrophilic sites). researchgate.net This analysis is crucial for understanding the chemical reactivity of this compound. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electronic Transitions and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the chemical reactivity and stability of a molecule. dntb.gov.uabohrium.com A smaller HOMO-LUMO gap generally suggests higher reactivity. dntb.gov.ua These orbitals also play a crucial role in understanding electronic transitions, such as those observed in UV-visible spectroscopy. researchgate.net

| Orbital | Energy (eV) |

| HOMO | Data not available for this specific compound |

| LUMO | Data not available for this specific compound |

| HOMO-LUMO Gap | Data not available for this specific compound |

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For a molecule like this compound, with its flexible isopropyl groups, multiple conformations are possible. Computational methods can be used to explore the potential energy surface and identify the most stable conformers. acs.org This analysis provides a deeper understanding of the molecule's flexibility and the relative energies of its different shapes. nih.gov

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can be employed to model the step-by-step process of a chemical reaction involving this compound. This includes identifying the transition states, which are the highest energy points along the reaction pathway. bohrium.com Characterizing these transition states provides crucial information about the reaction's feasibility and kinetics. researchgate.net Such modeling is instrumental in understanding how the compound might be synthesized or how it participates in various chemical transformations.

Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Studies

Non-covalent interactions (NCIs) play a pivotal role in determining the supramolecular architecture and stabilizing the three-dimensional structure of molecules. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are weaker than covalent bonds but are fundamental in many chemical and biological processes. researchgate.net The Non-Covalent Interaction (NCI) index is a powerful computational tool used to visualize and characterize these interactions in three-dimensional space based on electron density (ρ) and its reduced density gradient (s). wikipedia.org

For this compound, a combination of intramolecular and intermolecular non-covalent interactions is anticipated. The presence of the amine group (-NH2) and the pyridine nitrogen atom makes the molecule capable of acting as both a hydrogen bond donor and acceptor. The isopropyl groups, while primarily contributing to steric bulk, also participate in weaker van der Waals interactions.

Hydrogen Bonding

Hydrogen bonds are among the strongest types of non-covalent interactions and are critical in the structure and function of many chemical and biological systems. In the case of aminopyridine derivatives, the amino group and the pyridine ring nitrogen are key players in forming hydrogen bonds.

Studies on simple aminopyridines, such as 2-aminopyridine (B139424) and 4-aminopyridine (B3432731), have provided valuable data on their hydrogen bonding capabilities. For instance, calorimetric analysis has been used to determine the hydrogen-bonded interactions of aminopyridines with solvents like water and methanol. cdnsciencepub.com These studies reveal that the amino group of 4-aminopyridine is a better proton donor than that of 2-aminopyridine. cdnsciencepub.com In the context of this compound, the 3-amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor.

Theoretical calculations, such as those using density functional theory (DFT), have been employed to investigate the excited-state hydrogen-bond dynamics of 2-aminopyridine and its derivatives in hydrogen-donating solvents. nih.gov These studies show a strengthening of intermolecular hydrogen bonds in the excited state. nih.gov Similar computational approaches could be applied to this compound to understand its behavior in different electronic states.

In the solid state, it is expected that this compound would form intermolecular hydrogen bonds, leading to the formation of dimers or more extended supramolecular structures. The N-H···N hydrogen bond between the amino group of one molecule and the pyridine nitrogen of another is a common motif in aminopyridines.

A hypothetical representation of hydrogen bonding interactions is presented in the table below, based on typical bond lengths observed in related structures.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Intermolecular H-bond | Amino group (-NH₂) | Pyridine Nitrogen | 2.8 - 3.2 |

| Intermolecular H-bond | Amino group (-NH₂) | Amino group (-NH₂) | 3.0 - 3.5 |

Non-Covalent Interaction (NCI) Analysis

NCI analysis, often visualized through RDG (Reduced Density Gradient) plots, allows for the identification of different types of non-covalent interactions. researchgate.net These plots typically use a color scale to distinguish between strong attractive interactions (like hydrogen bonds, often shown in blue), weak van der Waals interactions (green), and repulsive steric clashes (red). researchgate.net

For this compound, an NCI analysis would likely reveal several key features:

Strong Attractive Interactions: A significant blue region between the hydrogen atoms of the amino group and the nitrogen atom of a neighboring pyridine ring, indicative of a strong N-H···N hydrogen bond.

Computational studies on other substituted pyridines have demonstrated the utility of NCI analysis in understanding their crystal packing. jyu.fi For example, in some 2-aminopyridine derivatives, NCI analysis has helped to visualize and quantify π-π stacking and C-H···π interactions that direct the self-assembly of the molecules. jyu.firsc.org

The following table summarizes the expected non-covalent interactions for this compound that could be elucidated through NCI analysis.

| Interaction Type | Atoms/Groups Involved | Expected NCI Plot Color | Significance |

| Hydrogen Bonding | -NH₂ and Pyridine N | Blue | Strong directional interaction, key for crystal packing. |

| van der Waals Forces | Isopropyl groups, Aromatic rings | Green | Contributes to overall molecular stability and packing efficiency. |

| π-π Stacking | Pyridine rings | Green/Blue | Can influence the electronic properties and crystal structure. |

| Steric Hindrance | Isopropyl groups | Red | Influences molecular conformation and limits close packing. |

Reactivity and Derivatization Chemistry

Functional Group Transformations of the Amine Moiety

The primary amine group at the 3-position of the pyridine (B92270) ring is a key site for a variety of chemical transformations, including acylation, alkylation, arylation, and the formation of imines.

Acylation, Alkylation, and Arylation

The lone pair of electrons on the nitrogen atom of the 3-amino group makes it a potent nucleophile, readily participating in reactions with electrophilic partners.

Acylation: The reaction of the amine with acylating agents such as acyl chlorides or anhydrides leads to the formation of the corresponding N-acyl derivatives (amides). libretexts.org This transformation is often employed to protect the amino group or to introduce new functional handles. google.com The acylation can be carried out under various conditions, often in the presence of a base to neutralize the acid byproduct. libretexts.org The reactivity of the amine can be modulated by converting it to the less reactive amide, which can be useful in controlling subsequent reactions on the pyridine ring. openstax.org

Alkylation: Direct alkylation of the amine with alkyl halides can be challenging to control and may lead to over-alkylation, producing secondary and tertiary amines. masterorganicchemistry.com However, selective mono-alkylation can be achieved under specific conditions, for instance, using ethers as alkylating agents over a γ-Al2O3 catalyst. researchgate.net Another approach involves reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced to the desired secondary amine. masterorganicchemistry.com This method provides better control and avoids the issue of multiple alkylations.

Arylation: The introduction of an aryl group onto the amine nitrogen (N-arylation) can be accomplished through copper-catalyzed or palladium-catalyzed cross-coupling reactions with aryl halides. researchgate.netmdpi.com These reactions are fundamental in the synthesis of diarylamines and other complex nitrogen-containing heterocycles. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.netmdpi.comsci-hub.se

Table 1: Examples of Amine Functionalization Reactions

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | Acyl chloride, base | N-Acyl-2,4-bis(propan-2-yl)pyridin-3-amine |

| Alkylation | Alkyl halide, base (direct) or Aldehyde/Ketone followed by reduction (reductive amination) | N-Alkyl-2,4-bis(propan-2-yl)pyridin-3-amine |

| Arylation | Aryl halide, Cu or Pd catalyst, base | N-Aryl-2,4-bis(propan-2-yl)pyridin-3-amine |

Formation of Schiff Bases and Related Imines

The primary amine of 2,4-Bis(propan-2-yl)pyridin-3-amine readily undergoes condensation with aldehydes or ketones to form Schiff bases, also known as imines or azomethines. dergipark.org.trmdpi.commwjscience.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. dergipark.org.tr The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the product by removing water from the reaction mixture. Schiff bases are versatile intermediates in organic synthesis and can be used to introduce a wide range of substituents or can be reduced to form secondary amines. masterorganicchemistry.comoiccpress.com

Modifications of the Pyridine Ring

The pyridine ring in this compound is substituted with two bulky isopropyl groups and an electron-donating amino group, which significantly influence its reactivity towards aromatic substitution and C-H functionalization.

Electrophilic Aromatic Substitution (if applicable and regioselective)

The pyridine ring is generally considered electron-deficient and less reactive towards electrophilic aromatic substitution compared to benzene (B151609). beilstein-journals.org However, the presence of the strongly activating amino group at the 3-position, along with the two activating alkyl groups, increases the electron density of the ring, making it more susceptible to electrophilic attack. openstax.orglkouniv.ac.in The amino group is a powerful ortho- and para-directing group. openstax.orglibretexts.org In this specific molecule, the positions ortho (2- and 4-) and para (6-) to the amino group are sterically hindered by the isopropyl groups. Therefore, electrophilic substitution, if it occurs, would likely be directed to the less hindered C-5 and C-6 positions. However, the high reactivity of the amino group itself can lead to side reactions, such as complexation with Lewis acid catalysts used in reactions like Friedel-Crafts acylation, which can deactivate the ring. openstax.org To circumvent this, the amino group is often protected as an amide, which is still activating and ortho, para-directing but less so than the free amine, allowing for more controlled substitution. openstax.org

Nucleophilic Aromatic Substitution (if applicable)

Nucleophilic aromatic substitution (SNAr) on pyridine rings typically requires the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups to activate the ring towards nucleophilic attack. youtube.comlibretexts.orgnih.govsemanticscholar.org In the case of this compound, the absence of such activating groups and a suitable leaving group makes direct SNAr on the pyridine ring challenging. However, derivatization of the pyridine ring, for instance by introducing a halogen at a reactive position, could potentially enable subsequent nucleophilic substitution reactions.

C-H Functionalization Strategies, including Directed C-H Activation

Modern synthetic methods offer powerful strategies for the direct functionalization of C-H bonds, providing a more atom-economical approach to modifying the pyridine ring. beilstein-journals.orgsigmaaldrich.comrsc.org

Directed C-H Activation: The amino group at the 3-position can act as a directing group, facilitating the selective functionalization of specific C-H bonds on the pyridine ring through coordination to a transition metal catalyst. nih.govrsc.orgresearchgate.net This proximity-induced reactivity can enable the introduction of various functional groups at positions that would be difficult to access through traditional methods. For instance, palladium-catalyzed C-H arylation can be directed by the amine to functionalize the C-2 or C-4 positions. rsc.orgnih.gov However, the steric bulk of the isopropyl groups at the 2- and 4-positions would likely influence the regioselectivity of such reactions, potentially favoring functionalization at the less hindered C-5 or C-6 positions. The development of specific ligands and catalysts is crucial for achieving high selectivity in these transformations. nih.govrsc.org

Table 2: Potential C-H Functionalization Strategies

| Strategy | Directing Group | Potential Site of Functionalization |

| Palladium-catalyzed C-H Arylation | 3-Amino group | C-2, C-4 (sterically hindered), C-5, C-6 |

| Rhodium-catalyzed C-H Alkylation | 3-Amino group | C-2, C-4 (sterically hindered), C-5, C-6 |

Synthesis of Analogues and Derivatives with Structural Variations

The chemical scaffold of this compound serves as a versatile platform for the synthesis of a wide array of analogues and derivatives. Structural modifications can be systematically introduced at several positions, including the alkyl substituents on the pyridine ring and the isopropyl groups themselves, allowing for the fine-tuning of the molecule's steric and electronic properties for various applications, including its use as a ligand in coordination chemistry.

Variation of Alkyl Substituents on the Pyridine Ring

The identity of the alkyl groups at the C2 and C4 positions of the pyridine ring significantly influences the molecule's properties. Replacing the isopropyl groups with other alkyl substituents can alter the steric hindrance around the coordinating nitrogen atoms (the 3-amino group and the pyridine nitrogen), which in turn affects the stability and geometry of potential metal complexes.

Synthetic strategies for achieving this variation often involve building the substituted pyridine ring from acyclic precursors. The Hantzsch pyridine synthesis, for example, is a classical and versatile method that involves the condensation of a β-ketoester, an aldehyde, and an enamine or ammonia (B1221849). nih.gov By choosing appropriate starting materials, a wide range of alkyl groups can be introduced at the 2- and 4-positions. For instance, using different aldehydes or β-dicarbonyl compounds in a Hantzsch-type reaction would allow for the incorporation of methyl, ethyl, or more complex branched or linear alkyl chains in place of the isopropyl groups.

Modern cross-coupling reactions also provide powerful tools for modifying the pyridine core. organic-chemistry.org Starting from a di-halogenated pyridine-3-amine, selective coupling reactions such as Suzuki or Negishi couplings could be employed to introduce various alkyl or aryl groups. Another approach involves the direct C-H alkylation of a pre-formed pyridine ring, although achieving regioselectivity can be a challenge. rsc.org For instance, methods for the C-4 alkylation of pyridines using Grignard reagents in the presence of a Lewis acid or via radical precursors have been developed. rsc.org

The table below summarizes potential alternative alkyl substituents and the synthetic methods that could be employed for their introduction.

| Target Analogue | R² Substituent | R⁴ Substituent | Potential Synthetic Method |

| 2,4-Dimethylpyridin-3-amine | Methyl | Methyl | Hantzsch Synthesis |

| 2-Ethyl-4-propylpyridin-3-amine | Ethyl | Propyl | Hantzsch Synthesis |

| 2,4-Di-tert-butylpyridin-3-amine | tert-Butyl | tert-Butyl | Multi-step synthesis with cross-coupling |

| 2-Cyclohexyl-4-methylpyridin-3-amine | Cyclohexyl | Methyl | Hantzsch Synthesis / Cross-Coupling |

Derivatization of the Isopropyl Groups

Beyond altering the entire alkyl group, the isopropyl substituents themselves can be chemically modified. The C-H bonds of the isopropyl groups, particularly the tertiary C-H bond, are potential sites for functionalization. While challenging, modern catalytic methods have enabled the selective activation of C(sp³)–H bonds.

Inspired by directing group strategies in organic synthesis, the amino group at the C3 position could potentially direct a metal catalyst to functionalize the C-H bonds of the adjacent C2-isopropyl group. snnu.edu.cn For example, palladium-catalyzed reactions have been used to achieve divergent functionalization of unactivated C(sp³)–H bonds, forging new C-O, C-N, C-C, and C-F bonds. snnu.edu.cn Applying such a strategy to this compound could lead to the introduction of hydroxyl, amino, or new carbon-based functional groups onto one of the isopropyl methyl groups.

Another potential route for derivatization is through radical reactions. Under specific conditions, radical intermediates could be generated that might selectively react with the isopropyl groups.

Exploration of Chelation Chemistry and Coordination Complexes

The molecular structure of this compound, featuring a pyridine nitrogen and an adjacent exocyclic amino group, makes it an excellent candidate for use as a chelating ligand in coordination chemistry. The interplay between its electronic donating ability and the significant steric bulk of the isopropyl groups governs its interaction with metal ions.

Ligand Properties and Metal Complex Formation

This compound can act as a bidentate ligand, coordinating to a metal center through both the lone pair of electrons on the pyridine nitrogen and the lone pair on the 3-amino group. This forms a stable five-membered chelate ring. The deprotonated form, the aminopyridinato anion, is also a potent ligand. vot.pl

The key properties of this molecule as a ligand are summarized below:

| Property | Description | Reference |

| Coordination Sites | Pyridine nitrogen (N1) and the exocyclic amine nitrogen (N3). | vot.pl |

| Chelation | Forms a stable 5-membered chelate ring upon coordination. | ajgreenchem.com |

| Donating Ability | Acts as a strong σ-donor through its nitrogen atoms. The alkyl groups are electron-donating, increasing the basicity and donor strength of the pyridine nitrogen. | rsc.org |

| Steric Hindrance | The two isopropyl groups at the C2 and C4 positions create significant steric bulk around the coordination sphere, influencing the number of ligands that can bind to a metal and the geometry of the resulting complex. | vot.pl |

| Flexibility | The ligand can exhibit flexible binding modes, ranging from a simple amido bond with no pyridine coordination to a delocalized system where the metal interacts with both nitrogen atoms. vot.pl |

The formation of metal complexes would typically involve reacting the ligand with a suitable metal salt in an appropriate solvent. The significant steric hindrance provided by the isopropyl groups may necessitate specific reaction conditions, such as elevated temperatures, to overcome the kinetic barrier to complexation. nih.gov The choice of metal ion will also be critical; early transition metals, known to form stable bonds with anionic nitrogen ligands, are good candidates for forming complexes with the deprotonated aminopyridinato form. vot.pl Late transition metals like palladium(II) and platinum(II) are also known to form stable square planar complexes with pyridine-based ligands. nih.govlibretexts.org

Coordination Modes and Stereochemistry of Resulting Complexes

The coordination of this compound to a metal center can result in various coordination modes and stereochemical outcomes, largely dictated by the metal ion's preferred geometry and the ligand's steric profile.

Coordination Modes:

Monodentate: While less common due to the chelate effect, the ligand could theoretically coordinate through only the pyridine nitrogen, particularly if the amino group is protonated or sterically inaccessible.

Bidentate Chelating: This is the most anticipated coordination mode, with the ligand forming a five-membered ring with the metal center via the N(pyridine) and N(amine) atoms. mdpi.com

Bidentate Bridging: In polynuclear complexes, the ligand could bridge two metal centers. For example, the pyridine nitrogen could coordinate to one metal while the amino group coordinates to another.

The stereochemistry of the resulting complexes is heavily influenced by the bulky isopropyl groups. These groups restrict the space around the metal center, which can control the geometry and prevent the formation of highly crowded structures. For a four-coordinate metal center, the steric clash between the isopropyl groups of multiple ligands would likely favor a tetrahedral or a distorted square planar geometry over an ideal square planar arrangement. libretexts.org For a six-coordinate octahedral complex, the ligands would arrange themselves to minimize steric repulsion, potentially leading to specific isomeric forms (e.g., mer vs. fac isomers if three ligands are present). tandfonline.com

The table below outlines possible coordination geometries for hypothetical complexes.

| Metal Coordination Number | Possible Geometry | Description | Reference |

| 4 | Tetrahedral | Favored for minimizing steric repulsion between ligands. Common for d¹⁰ metal ions. | libretexts.org |

| 4 | Square Planar | Possible for d⁸ ions like Pd(II) and Pt(II), though likely distorted due to steric hindrance from the isopropyl groups. | nih.govlibretexts.org |

| 5 | Trigonal Bipyramidal / Square Pyramidal | These geometries are possible, with the ligand arrangement dictated by minimizing steric interactions. | libretexts.org |

| 6 | Octahedral | Common for many transition metals. The steric bulk would influence the cis/trans or mer/fac isomerism of the resulting complex. | mdpi.com |

The specific coordination mode and resulting stereochemistry would need to be confirmed through experimental techniques such as X-ray crystallography and NMR spectroscopy. rsc.orgnih.gov

Advanced Analytical Methodologies for Detection and Quantification

Application in Process Monitoring and Impurity Profiling in Chemical Synthesis

The robust control of chemical processes is paramount in the synthesis of specialized chemicals like 2,4-Bis(propan-2-yl)pyridin-3-amine to ensure product quality, optimize yield, and maintain safety. Advanced analytical methodologies are indispensable for real-time process monitoring and for the comprehensive identification and quantification of impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both process monitoring and impurity analysis. americanpharmaceuticalreview.com For instance, in the synthesis of related heterocyclic compounds, HPLC methods are developed to track the consumption of reactants and the formation of the desired product. americanpharmaceuticalreview.com When dealing with reactive intermediates, such as those that might be involved in the synthesis of this compound, techniques like normal-phase HPLC can be employed to prevent the degradation of sensitive molecules, provided that appropriate mobile phases are used. americanpharmaceuticalreview.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for impurity profiling. indocoanalyticalsolutions.com These techniques allow for the detection, and tentative identification of unknown impurities even at trace levels. indocoanalyticalsolutions.com For example, in the production of other pharmaceutical intermediates, LC-MS has been instrumental in identifying process-related impurities, which is crucial for understanding their formation and for developing strategies to control them. srce.hr The structural elucidation of these impurities is often completed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR), after isolation by methods like preparative chromatography. indocoanalyticalsolutions.com

The development of a comprehensive impurity profile involves identifying potential and known impurities. This can include starting materials, by-products from side reactions, and degradation products. For instance, in the synthesis of other complex amines, impurities have been identified that arise from the oxidation of starting materials or from the decomposition of intermediates under certain reaction conditions. nih.gov

A hypothetical impurity profile for the synthesis of this compound could include residual starting materials or intermediates. The specific impurities would be highly dependent on the synthetic route employed. For example, if the synthesis involves a nucleophilic substitution on a di-substituted pyridine (B92270) ring, potential impurities could include mono-substituted intermediates or isomers.

To provide a clearer picture of how analytical methods are applied, consider the following interactive data table which illustrates a hypothetical scenario for monitoring the synthesis of this compound and profiling its impurities.

Interactive Data Table: Hypothetical Process Monitoring and Impurity Profile for this compound Synthesis

| Analyte | Analytical Method | Purpose | Typical Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| This compound (Product) | HPLC-UV | Quantify product formation | 8.5 | 0.01% | 0.03% |

| Starting Material A | HPLC-UV | Monitor consumption | 4.2 | 0.005% | 0.015% |

| Intermediate B | LC-MS | Track formation and consumption | 6.1 | 10 ng/mL | 30 ng/mL |

| Impurity 1 (Isomer) | LC-MS/MS | Identification and Quantification | 7.9 | 5 ng/mL | 15 ng/mL |

| Impurity 2 (By-product) | HPLC-UV | Quantification | 9.3 | 0.02% | 0.06% |

| Impurity 3 (Degradant) | LC-MS | Detection and Identification | 5.5 | 8 ng/mL | 25 ng/mL |

This table demonstrates how different analytical techniques are tailored for specific purposes, from quantifying the main product to detecting and identifying trace-level impurities. The establishment of such detailed analytical oversight is a critical component in the manufacturing of high-purity chemical compounds.

Potential Applications in Chemical Sciences and Technology Excluding Clinical/biological

Building Block and Intermediate in Organic Synthesis

2,4-Bis(propan-2-yl)pyridin-3-amine is a valuable building block and intermediate in the field of organic synthesis. bldpharm.comenamine.net Its pyridine (B92270) core, substituted with sterically bulky isopropyl groups and a reactive amine, provides a unique combination of features for constructing a variety of organic molecules. The presence of the amino group allows for a wide array of chemical modifications, making it a versatile starting material for more complex structures.

The structure of this compound makes it an ideal precursor for the synthesis of complex heterocyclic systems. The amino group on the pyridine ring can readily participate in cyclization reactions to form fused ring systems. For instance, it can be a key component in the construction of pyridopyrimidinone compounds. epo.org The synthesis of such fused heterocycles is of significant interest due to their diverse chemical properties and potential applications in various technological fields. d-nb.infomdpi.combeilstein-journals.orgresearchgate.net The general strategy involves the reaction of the amine functionality with suitable reagents to build additional rings onto the pyridine framework.

A general representation of its use in forming a new heterocyclic ring is depicted below:

Starting Material: this compound

Reaction: Cyclization with a bifunctional reagent.

Product: A fused heterocyclic system, such as a pyridopyrimidine derivative.

The sterically demanding isopropyl groups can influence the regioselectivity of these cyclization reactions, potentially leading to the formation of specific isomers. This level of control is highly desirable in synthetic chemistry for producing well-defined molecular architectures.

Beyond the synthesis of complex heterocycles, this compound serves as a crucial intermediate in the production of specialty chemicals. One notable example is its use in the synthesis of inhibitors for specific mutated proteins, such as KRAS G12C, which are of interest in chemical biology research. google.com In these synthetic pathways, the aminopyridine core of the molecule is elaborated through a series of chemical transformations to arrive at the final target compound. The scalability and efficiency of processes to produce intermediates like the related compound, 2-isopropyl-4-methylpyridin-3-amine, highlight the industrial relevance of such building blocks. google.com

Table 1: Synthetic Utility of this compound

| Application Category | Specific Use | Reference |

|---|---|---|

| Heterocyclic Synthesis | Precursor for pyridopyrimidinones | epo.org |

| Specialty Chemicals | Intermediate for KRAS G12C inhibitors | google.com |

Ligand in Catalysis

The nitrogen atoms in the pyridine ring and the exocyclic amine group of this compound make it an excellent candidate for use as a ligand in catalysis. researchgate.net Ligands are crucial components of catalysts, as they can modulate the electronic and steric properties of a metal center, thereby influencing the catalyst's activity, selectivity, and stability.

The design and synthesis of metal-ligand complexes are at the heart of catalyst development. This compound can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the amino nitrogen. The sterically demanding isopropyl groups can create a specific coordination environment around the metal, which can be beneficial for controlling the catalytic reaction. researchgate.net The synthesis of such complexes typically involves reacting the aminopyridine with a suitable metal salt. cyberleninka.ruresearchgate.netnih.govrsc.org

Examples of metal ions that can be complexed with aminopyridine-type ligands include:

Palladium (Pd) snnu.edu.cn

Copper (Cu) researchgate.net

Manganese (Mn) rsc.org

Cobalt (Co) cyberleninka.ru

Nickel (Ni) cyberleninka.ru

Zinc (Zn) cyberleninka.ru

The resulting metal complexes can be characterized by various spectroscopic and crystallographic techniques to determine their precise structure and electronic properties.

Metal complexes of aminopyridine ligands have shown promise in a variety of catalytic reactions. For instance, palladium complexes bearing bidentate nitrogen ligands have been utilized in C-H activation reactions, a powerful tool for the direct functionalization of organic molecules. snnu.edu.cn The ligand plays a critical role in facilitating the C-H bond cleavage and subsequent bond formation. Depending on the design of the ligand and the metal, these catalysts can operate in either a homogeneous or heterogeneous fashion. Homogeneous catalysts are soluble in the reaction medium, while heterogeneous catalysts are in a different phase, which can simplify catalyst separation and recycling. The ability to tune the ligand structure, for example by modifying the substituents on the pyridine ring, allows for the optimization of the catalyst's performance for a specific reaction.

Materials Science Applications (e.g., monomers for polymers, dyes, sensors)

The unique chemical structure of this compound also lends itself to applications in materials science. bldpharm.com While direct applications of this specific compound are still emerging, related aminopyridine and pyridine derivatives have been explored for the development of new materials.

The primary amine functionality of this compound allows it to be used as a monomer in polymerization reactions. polysciences.com For example, it could potentially be incorporated into polyamides or polyimides, where the amine group reacts with carboxylic acid or anhydride (B1165640) functionalities. The rigid pyridine core and the bulky isopropyl groups would influence the properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength. researchgate.netnih.govmdpi.com

Furthermore, the chromophoric nature of the pyridine ring suggests that derivatives of this compound could be investigated as components of dyes or pigments. researchgate.netprojectlist.com.ngjtf-net.com Azo dyes, for instance, are a large class of colored compounds that are synthesized through the diazotization of a primary aromatic amine followed by coupling with a suitable partner. researchgate.netiipseries.org The electronic properties of the resulting dye, and therefore its color, can be tuned by modifying the substituents on the aromatic rings.

The ability of the aminopyridine moiety to coordinate with metal ions also opens up possibilities for its use in chemical sensors. A sensor could be designed where the binding of a specific metal ion to the ligand results in a detectable change in an optical or electrochemical signal. The selectivity and sensitivity of such a sensor would be dependent on the specific design of the ligand and its interaction with the target analyte. researchgate.net

Table 2: Potential Materials Science Applications

| Application Area | Potential Role of this compound | Related Research |

|---|---|---|

| Polymer Science | Monomer for specialty polymers | researchgate.netnih.govpolysciences.commdpi.com |

| Dyes and Pigments | Precursor for azo dyes | researchgate.netprojectlist.com.ngjtf-net.comiipseries.org |

| Chemical Sensors | Ligand for metal ion detection | researchgate.net |

Compound Names

The Analytical Potential of this compound: An Unexplored Frontier

Initial investigations into the scientific literature and chemical databases have revealed a significant gap in the documented applications of the chemical compound this compound, particularly concerning its use as an analytical or derivatization agent. Despite a thorough search for research findings, patents, and technical reports, no specific data detailing its utility in these areas could be retrieved.

The provided outline focuses on the potential applications of this compound in the chemical sciences and technology, with a specific emphasis on its role as an analytical and derivatization reagent. However, the absence of any published research or documented use in this context makes it impossible to generate a scientifically accurate and informative article as requested.

The core of the intended article was to be structured around detailed research findings and data tables illustrating its efficacy. Without any foundational data on its reactivity, selectivity, or the properties of any potential derivatives, any attempt to create such an article would be purely speculative and would not meet the required standards of scientific accuracy and authoritativeness.

While general principles of analytical and derivatization chemistry exist, applying them to a specific, un-researched compound without any empirical data would be inappropriate for a professional and authoritative article. The reactivity of the amino group on the pyridine ring, potentially influenced by the steric hindrance of the two isopropyl groups, could theoretically allow for derivatization reactions. However, without experimental evidence, it is not possible to describe reaction conditions, yields, or the analytical utility of any resulting products.

Therefore, we must conclude that at present, the role of this compound as an analytical or derivatization agent is an unexplored area of chemical science. Future research may uncover applications for this compound, but as of now, no information is available to fulfill the user's request.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly substituted pyridines like 2,4-Bis(propan-2-yl)pyridin-3-amine often relies on multi-step sequences that may involve harsh reaction conditions or expensive reagents. A primary direction for future research is the development of more efficient, scalable, and sustainable synthetic pathways. Current methods for analogous compounds, such as 2-isopropyl-4-methylpyridin-3-amine, serve as a starting point for innovation. google.com

Future investigations should prioritize:

Catalytic C-H Amination: Direct C-H amination of a pre-functionalized 2,4-diisopropylpyridine precursor would represent a highly atom-economical route, eliminating the need for pre-installed leaving groups and reducing waste.

Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, enhance safety for potentially exothermic nitration or amination steps, and facilitate scalable production. Data-driven methods can be employed to identify reactions that would benefit most from continuous flow operation. frontiersin.org

Biocatalysis: The use of enzymes, such as aminotransferases or engineered cytochrome P450s, could enable highly selective and environmentally benign synthesis under mild conditions, which is a growing area of interest in green chemistry.

Novel Cyclization Strategies: Exploring new multicomponent reactions or cascade cyclizations that assemble the pyridine (B92270) ring from simpler, readily available starting materials could significantly shorten the synthetic sequence. The Chichibabin pyridine synthesis, which uses aldehydes and ketones with ammonia (B1221849), provides a historical basis for developing modern, higher-yield variants for complex substitution patterns.

Expanding Reactivity and Functionalization Scope

The reactivity of this compound is largely unexplored. The interplay between the electron-donating amino group, the pyridine ring's electronics, and the steric hindrance from the isopropyl groups presents a rich field for investigation.

Key areas for future study include:

Derivatization of the Amino Group: The primary amine is a key handle for functionalization. Future work should explore its use in forming amides, sulfonamides, ureas, and thioureas, creating a library of new derivatives. These reactions could lead to molecules with unique properties for materials science applications. frontiersin.org

Metal-Catalyzed Cross-Coupling: The pyridine ring could be further functionalized through cross-coupling reactions. Research into selective C-H activation at the less sterically hindered positions (e.g., C-5 or C-6) would open pathways to novel bi-aryl or alkylated structures. acs.org

Synthesis of Fused Heterocycles: The compound is an ideal precursor for synthesizing fused heterocyclic systems, such as pyridopyrimidines. nih.gov For example, condensation reactions with diketones or other bifunctional electrophiles could yield complex scaffolds with potential applications in organic electronics.

Oxidation and N-Oxide Formation: Investigating the oxidation of the pyridine nitrogen to form the corresponding N-oxide could alter the electronic properties and reactivity of the ring system, providing access to a different spectrum of subsequent functionalization reactions. acs.org

In-depth Studies of Supramolecular Interactions

The arrangement of hydrogen bond donors (the N-H of the amine) and acceptors (the pyridine nitrogen and the amine nitrogen) within this compound suggests a strong potential for forming ordered supramolecular structures. rsc.org Understanding these non-covalent interactions is crucial for designing crystalline materials or polymers with desired properties.

Future research should focus on:

Co-crystallization Studies: Systematically co-crystallizing the compound with various carboxylic acids, sulfonates, or other hydrogen-bonding partners could generate a range of salts and co-crystals with distinct structural motifs (e.g., R²₂(8) ring motifs). researchgate.netnih.gov Analysis of these structures via single-crystal X-ray diffraction would provide fundamental insights into its recognition properties.

π-π Stacking Interactions: The pyridine ring can participate in π-π stacking. nih.gov Research should investigate how the bulky isopropyl substituents influence these interactions, potentially forcing specific packing arrangements that could be exploited in materials design. Computational studies could complement experimental work by calculating the energies and preferred geometries of these stacking interactions.

Host-Guest Chemistry: Exploring the potential of this molecule or its derivatives to act as a host for small molecules or ions through a combination of hydrogen bonding and hydrophobic interactions.

Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model and predict the strength and directionality of hydrogen bonds and other supramolecular interactions, guiding experimental design.

Exploration of New Non-Clinical Applications in Emerging Technologies

While many pyridine derivatives find use in pharmaceuticals, the unique structure of this compound makes it a candidate for various non-clinical applications in materials science and catalysis. chemicalbook.com

Promising areas for exploration are:

Organic Electronics: Pyridine-containing compounds can be used as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Future work could involve incorporating this molecule into larger conjugated systems to tune electronic and photophysical properties.

Ligand Development for Catalysis: The compound can act as a bidentate or monodentate ligand for transition metals. The resulting metal complexes could be screened for catalytic activity in various organic transformations, such as hydrogenations, cross-couplings, or polymerizations.

Corrosion Inhibitors: Aminopyridines are known to be effective corrosion inhibitors for metals. The potential of this compound and its derivatives in this capacity could be investigated, particularly for protecting steel in acidic environments.

Functional Polymers: The amino group provides a reactive handle for grafting the molecule onto polymer backbones or for use as a monomer in polymerization reactions, leading to new materials with tailored thermal stability, chemical resistance, or electronic properties. mdpi.com

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Synthesis

The intersection of chemistry and artificial intelligence (AI) offers powerful tools to accelerate research and discovery. Applying these tools to this compound could dramatically enhance the efficiency of future research efforts.

Future directions include:

Retrosynthesis Prediction: Employing AI-powered retrosynthesis software to propose novel and efficient synthetic routes that may not be obvious to human chemists. acs.orgthieme.de These tools can be trained on vast reaction databases to identify the most promising disconnections and reagents. thieme.de